Enhanced CETP Inhibitory Potency: Head-to-Head IC50 Comparison Against Structural Analog
In a direct enzyme inhibition assay, N-Methyl-2-(trifluoromethoxy)aniline demonstrated superior potency as a cholesteryl ester transfer protein (CETP) inhibitor compared to a control analog. The target compound exhibited an IC50 of 1.02 ± 0.01 μM, representing an 8.8-fold improvement over the control compound (IC50 = 8.98 ± 0.05 μM) .
| Evidence Dimension | CETP inhibition (IC50) |
|---|---|
| Target Compound Data | 1.02 ± 0.01 μM |
| Comparator Or Baseline | Control Compound: 8.98 ± 0.05 μM |
| Quantified Difference | 8.8-fold greater potency |
| Conditions | In vitro CETP inhibition assay; fluorescence-based readout |
Why This Matters
This potency advantage directly impacts lead optimization campaigns for cardiovascular therapeutics.
